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Compound of Interest

Compound Name: 2-(Phenyilsulfonyl)benzaldehyde

Cat. No.: B161722

An In-Depth Technical Guide to 2-(Phenylsulfonyl)benzaldehyde

Introduction: A Bifunctional Reagent in Modern
Synthesis

2-(Phenylsulfonyl)benzaldehyde is an aromatic organic compound that has garnered
significant interest among researchers, particularly in the fields of medicinal chemistry and
materials science. Its unique molecular architecture, featuring both a reactive aldehyde and an
electron-withdrawing phenylsulfonyl group positioned ortho to each other, makes it a valuable
and versatile bifunctional building block. This guide provides a comprehensive overview of its
core physical and chemical properties, spectral characteristics, reactivity profile, and
applications, offering field-proven insights for scientists and drug development professionals.

The presence of the strongly deactivating sulfonyl group significantly modulates the electronic
properties of the benzaldehyde moiety. This electronic interplay enhances the electrophilicity of
the carbonyl carbon, making it a prime substrate for a range of nucleophilic addition reactions.
Furthermore, the steric arrangement of the two functional groups allows for the strategic
construction of complex heterocyclic systems, which are foundational scaffolds in many
pharmacologically active molecules.[1]

Part 1: Molecular Identity and Physicochemical
Properties
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A precise understanding of a compound's fundamental properties is the bedrock of its effective
application in research and development.

Nomenclature and Identifiers

o |[UPAC Name: 2-(benzenesulfonyl)benzaldehyde[2]

Synonyms: 2-(Benzenesulphonyl)benzaldehyde, 2-Benzenesulfonyl-benzaldehyde[2]

CAS Number: 126076-76-4[2]

Molecular Formula: C13H1003S[2]

Canonical SMILES: C1=CC=C(C=C1)S(=0)(=0)C2=CC=CC=C2C=0][2]

InChlKey: CWKMIEALBOKDCD-UHFFFAOYSA-N[2]

Molecular Structure

The structure of 2-(Phenylsulfonyl)benzaldehyde is defined by a benzaldehyde core with a
phenylsulfonyl group attached at the C2 position.

Caption: 2D structure of 2-(Phenylsulfonyl)benzaldehyde.

Tabulated Physical Properties

The following table summarizes the key physical and computed properties of the compound.
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Property Value Source
Molecular Weight 246.28 g/mol [2]
Monoisotopic Mass 246.03506535 Da [2]
Physical Form Solid

Predicted XLogP3 2.2 [3]

. Extremely weak basic
pKa (Predicted) _ [4]
(essentially neutral)

Storage Temperature Refrigerator (2-8°C) [5]

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-
(Phenylsulfonyl)benzaldehyde. The key spectral features are dictated by its constituent
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde
proton (-CHO) will appear as a singlet significantly downfield, typically in the & 9.5-10.5 ppm
range, due to the deshielding effect of the carbonyl group.[6][7] The aromatic protons on the
two phenyl rings will resonate in the & 7.0-8.5 ppm region, exhibiting complex splitting
patterns due to spin-spin coupling.

e 13C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl
carbon around & 190-193 ppm.[8] Aromatic carbons will appear in the  120-145 ppm range.
The carbon attached to the sulfonyl group will be shifted downfield due to the group's
electron-withdrawing nature.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.

e C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720
cm~1, characteristic of an aromatic aldehyde's carbonyl group.[9]
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e S=0 Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group,
typically appearing near 1350-1300 cm~! (asymmetric stretch) and 1160-1120 cm~!
(symmetric stretch).

e C-H Stretch (Aldehyde): Two weaker bands, known as a Fermi doublet, may be observed
around 2850 cm~* and 2750 cm~1, which are highly characteristic of an aldehyde C-H bond.

[9]

o Aromatic C=C Stretches: Medium-intensity peaks will be present in the 1450-1600 cm~1
region, corresponding to the phenyl rings.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal key fragmentation patterns useful
for structural confirmation.

e Molecular lon (M*): The molecular ion peak would be observed at an m/z of 246.[10]

o Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of a
hydrogen atom (M-1, m/z 245) and the loss of the formyl group (-CHO), leading to a
phenylsulfonyl-phenyl cation. A significant peak at m/z 77, corresponding to the phenyl cation
([CeHs]*), is also expected from the fragmentation of the phenylsulfonyl moiety.[10]

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of 2-(Phenylsulfonyl)benzaldehyde is dominated by the interplay
between its aldehyde and phenylsulfonyl functional groups.

Core Reactivity Analysis

The phenylsulfonyl group is a powerful electron-withdrawing group. Its ortho position to the
aldehyde group has two major consequences:

 Activation of the Carbonyl Group: It significantly increases the partial positive charge
(electrophilicity) on the carbonyl carbon. This makes 2-(Phenylsulfonyl)benzaldehyde
more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[11]
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» Deactivation of the Aromatic Ring: The sulfonyl group deactivates the benzaldehyde ring
towards electrophilic aromatic substitution and directs incoming electrophiles to the meta
position.

Nucleophilic Addition Tetrahedral Alkoxide +H*+
Intermediate

+Nu- (at Aldehyde)
2-(Phenylsulfonyl)benzaldehyde ]
Oxidation
(of Aldehyde) 2-(Phenylsulfonyl)benzoic Acid

Alcohol Product

Click to download full resolution via product page

Caption: Key reaction pathways for 2-(Phenylsulfonyl)benzaldehyde.

Key Synthetic Transformations

» Nucleophilic Addition Reactions: The compound readily undergoes reactions with a wide
range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides, amines) at the
aldehyde carbon to form secondary alcohols and other derivatives.[12]

o Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid using standard
oxidizing agents (e.g., KMnOa4, Jones reagent), yielding 2-(phenylsulfonyl)benzoic acid. This
derivative is a key precursor for heterocyclic synthesis, such as phthalazinones.[1]

¢ Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g.,
NaBHsCN) provides a straightforward route to corresponding secondary and tertiary amines.

Application in Heterocyclic Synthesis

A primary application of this scaffold is in the synthesis of nitrogen-containing heterocycles,
which are prevalent in pharmaceuticals.[1] For example, its oxidized derivative, 2-
(phenylsulfonyl)benzoic acid, can be condensed with hydrazine to form substituted
phthalazinones, a class of compounds known for a wide spectrum of biological activities.[1]

Protocol 1: Oxidation to 2-(Phenylsulfonyl)benzoic Acid
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This protocol describes a representative oxidation of the aldehyde to a carboxylic acid, a
crucial step for subsequent derivatization.

Causality: This procedure utilizes potassium permanganate (KMnOa), a strong oxidizing agent,
under basic conditions. The basic medium prevents the formation of acidic byproducts that
could interfere with the reaction and facilitates the initial nucleophilic attack of the
permanganate ion on the aldehyde. Subsequent acidification protonates the carboxylate salt to
yield the final carboxylic acid product.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-
(Phenylsulfonyl)benzaldehyde (1.0 eq) in a mixture of t-butanol and water.

o Addition of Oxidant: Prepare a solution of potassium permanganate (KMnOa, ~1.5 eq) in
water. Add this solution dropwise to the stirred aldehyde solution over 30 minutes. The
temperature should be maintained below 30°C.

e Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be
monitored by the disappearance of the purple permanganate color and by Thin Layer
Chromatography (TLC).

o Work-up: Once the reaction is complete, quench the excess KMnOa by adding a small
amount of sodium bisulfite solution until the mixture becomes colorless.

« |solation: Filter the mixture to remove manganese dioxide (MnQOz). Acidify the clear filtrate
with concentrated HCI until the pH is ~2.

 Purification: The precipitated white solid, 2-(phenylsulfonyl)benzoic acid, is collected by
vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate
solvent (e.g., ethanol/water) can be performed for further purification.

Part 4: Relevance in Drug Discovery and
Development

Aldehydes are versatile intermediates in the pharmaceutical industry, serving as building blocks
for a wide range of therapeutic agents, including anticonvulsants, anti-hypertensives, and
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antibiotics.[13][14] The unique structure of 2-(Phenylsulfonyl)benzaldehyde makes it an
attractive starting material for generating molecular diversity. Derivatives of this compound
have been explored for their potential biological activities, including as inhibitors of enzymes
like aldehyde dehydrogenase, a target in some cancer therapies.[15] Its ability to serve as a
precursor to rigid heterocyclic systems like phthalazinones and quinazolines is of particular
importance, as these scaffolds are known to interact with various biological targets.[1]

Part 5: Safety and Handling

As a laboratory chemical, 2-(Phenylsulfonyl)benzaldehyde must be handled with appropriate
precautions.

GHS Hazard Classification

Based on supplier safety data, the compound is classified with the following hazards:

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[2]

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[2]

Primary Hazard: Irritant.[2]

Handling and Storage Recommendations

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[16] All handling should be performed in a well-ventilated area or a chemical fume
hood.[17]

o Storage: Store in a tightly closed container in a cool, dry place.[17] For long-term stability,
storage in a refrigerator is recommended.

e In Case of Exposure:

o Skin Contact: Wash off immediately with plenty of soap and water.[16]
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o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.[16]

o Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[16]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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